Isoscoparin -

Isoscoparin

Catalog Number: EVT-8367720
CAS Number:
Molecular Formula: C22H22O11
Molecular Weight: 462.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isoscoparin can be sourced from plants, particularly from the seeds of Alliaria petiolata and other species within the Isodon genus. Its classification falls under several categories:

  • Biological Role: Metabolite
  • Chemical Classification: C-glycosyl compound, trihydroxyflavone, monomethoxyflavone .
Synthesis Analysis

Methods of Synthesis

The synthesis of isoscoparin can be achieved through various methods:

  1. Natural Extraction: The primary method involves extracting isoscoparin from natural sources, such as plant materials. This process often includes purification techniques like high-performance liquid chromatography (HPLC) to isolate the compound effectively.
  2. Chemical Synthesis: Synthetic routes typically involve glycosylation reactions where isoscoparin is reacted with suitable glucosyl donors under specific conditions. These reactions are often catalyzed by enzymes or chemical catalysts to ensure selectivity for the beta-D-glucopyranoside linkage .
  3. Retrosynthetic Analysis: Advanced synthesis planning tools utilize databases to predict feasible synthetic routes, focusing on one-step synthesis strategies that streamline the process .

Technical Details

The technical details surrounding the synthesis include:

  • Use of controlled temperatures and pH levels.
  • Application of oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) during chemical reactions to modify functional groups .
Molecular Structure Analysis

Structure and Data

Isoscoparin has a molecular formula of C22H22O11, with an average mass of approximately 462.40 g/mol. The compound's structure can be represented using various notations:

  • InChI: InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1
  • SMILES: COc1cc(ccc1O)-c1cc(=O)c2c(O)c([C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)c(O)cc2o1 .
Chemical Reactions Analysis

Types of Reactions

Isoscoparin participates in several chemical reactions:

  1. Oxidation: Leading to various oxidation products.
  2. Reduction: Modifying existing functional groups.
  3. Substitution: Hydroxyl groups can engage in substitution reactions to form derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents such as hydrogen peroxide.
  • Reducing agents like sodium borohydride.
    These reactions are typically conducted under controlled conditions to ensure desired product formation .
Mechanism of Action

The mechanism of action for isoscoparin involves its interaction with biological systems where it acts as a metabolite. The specific pathways and interactions are still under investigation but suggest potential roles in modulating biochemical activities relevant to health and disease management .

Physical and Chemical Properties Analysis

Physical Properties

Isoscoparin is characterized by its solid state at room temperature, exhibiting stability under normal conditions. Its solubility profile indicates good solubility in polar solvents due to the presence of hydroxyl groups.

Chemical Properties

The compound displays properties typical of flavonoids, including antioxidant activity and potential anti-inflammatory effects. Its reactivity can be influenced by environmental factors such as pH and temperature .

Applications

Isoscoparin has been studied for various scientific applications:

  • Pharmacological Research: Investigated for its potential therapeutic effects against diseases such as cancer and diabetes due to its bioactive properties.
  • Natural Product Chemistry: Used as a model compound for studying glycosylation processes in organic synthesis.
  • Biochemical Studies: Employed in studies examining metabolic pathways and enzyme interactions .
Biosynthesis and Metabolic Engineering of Isoscoparin

Enzymatic Pathways Involving Glycosyltransferases in Isatis indigotica

Isoscoparin (luteolin-6-C-glucoside-3′-O-methyl ether) is a bioactive methylated C-glycosylflavonoid predominantly accumulated in the leaves of Isatis indigotica. Its biosynthesis integrates C-glycosylation, O-methylation, and O-glycosylation steps. The initial stage involves C-glucosylation of the flavone backbone, catalyzed by uridine diphosphate (UDP)-dependent C-glycosyltransferases (CGTs). In I. indigotica, transcriptomic analyses identified candidate CGTs homologous to Oryza sativa OsCGT, which converts 2-hydroxyflavanones to unstable 2-hydroxyflavanone-C-glucosides. These intermediates undergo spontaneous or enzyme-catalyzed dehydration to form stable 6-C- or 8-C-glucosylflavones like isoorientin (luteolin-6-C-glucoside) [4] [8].

Subsequent methylation at the 3′-hydroxyl group of isoorientin is mediated by cation-dependent Type II O-methyltransferases (OMTs). IiOMT1 and IiOMT2, specifically expressed in leaves, catalyze this step using S-adenosylmethionine (SAM) as a methyl donor, yielding isoscoparin. Their activity requires Mg²⁺ and is enhanced by elevated expression in younger leaves, correlating with isoscoparin accumulation patterns [1] [8]. The final O-glycosylation step, attaching glucose to the 4′-hydroxyl group of isoscoparin, is detailed in Section 1.2.

Table 1: Key Enzymes in Isoscoparin Biosynthesis in Isatis indigotica* [1] [3] [4]*

Enzyme ClassRepresentative EnzymesFunctionCofactors/Requirements
C-GlycosyltransferaseHomologs of OsCGTConverts 2-hydroxyflavanones to C-glucosidesUDP-glucose
Type II O-MethyltransferaseIiOMT1, IiOMT2Methylates 3′-OH of isoorientinSAM, Mg²⁺
O-GlycosyltransferaseUGT73B16, UGT73B17Adds glucose to 4′-OH of isoscoparinUDP-glucose

Functional Characterization of Tandem UGT73Bs in O-Glycosylation

Tandem uridine diphosphate glycosyltransferases UGT73B16 and UGT73B17 (grouped under UGT73Bs) catalyze the 4′-O-glycosylation of flavonoid 6-C-glycosides, including isoscoparin, isoorientin, and isovitexin. These enzymes belong to the GT-1 family and contain a conserved plant secondary product glycosyltransferase (PSPG) box, which binds UDP-sugars. Phylogenetic analysis of 89 UGTs in I. indigotica revealed UGT73Bs cluster with characterized flavonoid O-glycosyltransferases, sharing >75% sequence identity [3] [8].

Functional validation using recombinant enzymes demonstrated UGT73Bs exclusively utilize UDP-glucose (not UDP-galactose or UDP-rhamnose) to glycosylate the 4′-hydroxyl position of C-glycosylflavonoid acceptors. Kinetic assays revealed distinct catalytic efficiencies:

  • UGT73B16: Kₘ = 42 µM for isoscoparin, k꜀ₐₜ = 1.8 s⁻¹
  • UGT73B17: Kₘ = 68 µM for isoscoparin, k꜀ₐₜ = 0.9 s⁻¹

Site-directed mutagenesis identified residues critical for activity. For example, replacing His⁷⁷ in UGT73B16 with alanine reduced activity by >90%, indicating its role in acceptor substrate stabilization [3]. Methyl jasmonate (MeJA) induction upregulated UGT73B expression 4.5-fold, paralleling a 3-fold increase in 4′-O-glycosyl-isoscoparin accumulation, confirming in planta relevance [8].

Substrate Specificity and Catalytic Mechanisms of Flavonoid C-Glycoside Modification

The modification of C-glycosylflavonoids involves stringent regioselectivity governed by enzyme structural features:

  • OMTs: IiOMT1/IiOMT2 exhibit narrow specificity for flavone C-glycosides with a 3′,4′-ortho-dihydroxy B-ring. Mutagenesis studies identified five catalytic residues (e.g., D¹²¹ and D¹⁷³ in IiOMT1) that coordinate Mg²⁺ and SAM positioning. Loss of activity in D121A mutants underscores their role in catalysis [1].
  • UGT73Bs: Molecular docking simulations suggest hydrophobic residues (Phe¹⁵⁰, Trp²⁰⁰) form π-stacking interactions with the flavone A-ring, positioning the 4′-OH near the UDP-glucose anomeric carbon. The enzymes show negligible activity toward non-C-glycosylated flavones or alternative hydroxyl positions [3].

C-Glycosides’ inherent stability—resistant to acid hydrolysis and glycosidases—contrasts with O-glycosides. This stability arises from the C–C bond between glucose and the aglycone, which prevents enzymatic cleavage by typical gut microbiota [6] [10]. However, specialized bacterial enzymes like those in Dorea sp. MRG-IFC3 employ oxidation-elimination cascades for C-deglycosylation, though isoscoparin is not a substrate [6].

Biomanufacturing Strategies for 4'-O-Glycosyl-6-C-Glycosides

Synthetic biology approaches enable scalable production of complex glycosides like 4′-O-glycosyl-isoscoparin:

  • De Novo Microbial Synthesis: Saccharomyces cerevisiae strains co-expressing I. indigotica CGTs, IiOMT2, and UGT73B16 produced 4′-O-glucosyl-isoscoparin at 38 mg/L. Optimizing UDP-glucose supply via sucrose synthase overexpression increased titers 2.3-fold [3] [10].
  • Enzyme Engineering: "Mix-and-match" domain swapping generated functional chimeric GT-B glycosyltransferases. Fusing Arabidopsis thaliana UGT74B1’s acceptor domain to I. indigotica’s donor domain enhanced catalytic versatility toward non-native substrates [7].
  • Cell-Free Systems: Immobilized UGT73B16 coupled with sucrose synthase (for UDP-glucose regeneration) achieved 95% conversion of isoscoparin to its 4′-O-glucoside in 2 hours, reducing UDP-glucose costs by 80% [3] [10].

Table 2: Metabolic Engineering Platforms for Isoscoparin Derivatives [3] [7] [10]

StrategyHost SystemKey ModificationsYield/Conversion
Full Pathway ReconstitutionSaccharomyces cerevisiaeCGT + IiOMT2 + UGT73B16 + sucrose synthase38 mg/L
Chimeric GlycosyltransferaseEscherichia coliFusion of UGT74B1 (acceptor) and UGT73B (donor) domainsk꜀ₐₜ increased 1.8×
Cell-Free BiocatalysisIn vitroImmobilized UGT73B16 + sucrose synthase95% conversion

Future directions include leveraging multi-omics data for UGT discovery and engineering GT promiscuity to produce diverse sugar conjugates (e.g., rhamnosylated or glucuronidated derivatives) [9] [10].

Properties

Product Name

Isoscoparin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3

InChI Key

KOMUHHCFAXYRPO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O

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